REACTION_SMILES
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[CH2:13]([CH2:14][CH2:15][CH3:16])[C:17]([C:18](=[O:19])[O:20][CH2:21][CH3:22])=[CH2:23].[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:24][C:25](=[O:26])[OH:27].[CH3:28][CH2:29][O:30][CH2:31][CH3:32].[CH3:6][P:7]([O:8][CH3:9])([O:10][CH3:11])=[O:12].[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1>>[CH2:6]([P:7]([O:8][CH3:9])([O:10][CH3:11])=[O:12])[C:18]([C:17]([CH2:13][CH2:14][CH2:15][CH3:16])=[CH2:23])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(CCCC)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(C)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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C=C(CCCC)C(=O)CP(=O)(OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |